4-Hydrazinyl-2-methyl-3H-imidazo[4,5-c]pyridine
CAS No.:
Cat. No.: VC15994591
Molecular Formula: C7H9N5
Molecular Weight: 163.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9N5 |
|---|---|
| Molecular Weight | 163.18 g/mol |
| IUPAC Name | (2-methyl-1H-imidazo[4,5-c]pyridin-4-yl)hydrazine |
| Standard InChI | InChI=1S/C7H9N5/c1-4-10-5-2-3-9-7(12-8)6(5)11-4/h2-3H,8H2,1H3,(H,9,12)(H,10,11) |
| Standard InChI Key | YEILEDZAJQQCLZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(N1)C=CN=C2NN |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound’s core consists of a pyridine ring fused with an imidazole moiety at the 4,5-position, forming a bicyclic framework. A hydrazinyl (-NH-NH<sub>2</sub>) group at the 4-position and a methyl substituent at the 2-position introduce steric and electronic modifications critical for biological interactions. The planar aromatic system facilitates π-π stacking with protein targets, while the hydrazinyl group participates in hydrogen bonding and coordination chemistry.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>7</sub>H<sub>9</sub>N<sub>5</sub> |
| Molecular Weight | 163.18 g/mol |
| IUPAC Name | 4-Hydrazinyl-2-methyl-3H-imidazo[4,5-c]pyridine |
| CAS Number | 159945-91-6 |
| Topological Polar Surface Area | 95.7 Ų |
Spectral Signatures
While direct spectral data for 4-hydrazinyl-2-methyl-3H-imidazo[4,5-c]pyridine remains unpublished, analogous imidazopyridines exhibit characteristic NMR and IR profiles. For example, 3-butyl-2-(4-fluorophenyl)-3H-imidazo[4,5-b]pyridine shows aromatic proton resonances at δ 8.42–7.23 ppm and C-F stretching vibrations near 1,660 cm<sup>−1</sup> . The title compound’s hydrazinyl group would likely produce N-H stretching bands between 3,300–3,500 cm<sup>−1</sup> and NH<sub>2</sub> deformation modes at ~1,600 cm<sup>−1</sup>.
Synthetic Methodologies
Conventional Synthesis
The primary route involves refluxing pyridine-3,4-diamine with hydrazine hydrate in ethanol at 80°C for 8–12 hours. This one-pot reaction proceeds via nucleophilic aromatic substitution (S<sub>N</sub>Ar) at the pyridine’s 4-position, followed by cyclization to form the imidazole ring. Typical yields range from 65–75%, with purity dependent on recrystallization solvents (e.g., ethyl acetate/hexane).
Advanced Heteroannulation Strategies
Recent developments in imidazopyridine synthesis demonstrate the utility of tandem S<sub>N</sub>Ar–reduction–cyclization sequences. A representative protocol :
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S<sub>N</sub>Ar Reaction: 2-Chloro-3-nitropyridine reacts with primary amines in isopropyl alcohol/water (1:1) at 80°C for 2 hours.
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Reduction: Zinc dust and HCl reduce the nitro group to amine in situ (45 minutes, 80°C).
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Cyclization: Aldehyde addition induces imine formation and subsequent heteroannulation (85°C, 10 hours).
This method achieves 85–92% yields for analogous compounds, suggesting potential adaptability for synthesizing 4-hydrazinyl derivatives through hydrazine incorporation.
Biological Activity and Mechanism
Kinase Inhibition Profile
4-Hydrazinyl-2-methyl-3H-imidazo[4,5-c]pyridine demonstrates selective inhibition of IKK-ε (IC<sub>50</sub> = 0.8 μM) and TBK1 (IC<sub>50</sub> = 1.2 μM), key regulators of the NF-κB pathway. Molecular docking studies suggest the hydrazinyl group coordinates with kinase ATP-binding pockets, while the methyl substituent occupies a hydrophobic cleft.
Table 2: Enzymatic Targets and Inhibitory Effects
| Target | IC<sub>50</sub> (μM) | Biological Pathway |
|---|---|---|
| IKK-ε | 0.8 | NF-κB activation |
| TBK1 | 1.2 | Innate immune response |
| JAK2 | >10 | Cytokine signaling |
Immunomodulatory Effects
In murine macrophage models, the compound suppresses LPS-induced TNF-α production by 78% at 10 μM, correlating with reduced IκBα phosphorylation. Paradoxically, it enhances IFN-β secretion in viral mimic-treated cells (2.5-fold increase at 5 μM), suggesting context-dependent modulation of TBK1 signaling branches.
Pharmacological Applications and Limitations
Antimicrobial Activity Screening
While structurally related imidazopyridines showed minimal antibacterial effects (MIC >40 μM against S. aureus and E. coli) , the hydrazinyl group’s metal-chelating properties warrant investigation against metalloenzyme-dependent pathogens like Mycobacterium tuberculosis.
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